molecular formula C10H13ClO4S2 B1433984 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride CAS No. 1601749-56-7

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B1433984
CAS No.: 1601749-56-7
M. Wt: 296.8 g/mol
InChI Key: OCYJQXPEALAXAZ-UHFFFAOYSA-N
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Description

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride is a specialized chemical reagent featuring two distinct sulfonyl functional groups: a reactive sulfonyl chloride and a stable tert-butyl sulfone. This molecular architecture makes it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. The sulfonyl chloride group is highly reactive towards nucleophiles, enabling its use in sulfonylation reactions to create sulfonamides and sulfonate esters, which are key motifs in drug discovery and material science. Simultaneously, the inert tert-butyl sulfone group can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can serve as a stable anchor in multi-step synthetic schemes. Researchers can leverage this compound as a building block for developing protease inhibitors, constructing molecular probes, or synthesizing sophisticated linkers for chemical biology studies. As with all sulfonyl chlorides, it requires careful handling as it is moisture-sensitive and can react with water to release hydrogen chloride . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-tert-butylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJQXPEALAXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key stages:

  • Introduction of the 2-methylpropane-2-sulfonyl group onto the benzene ring.
  • Conversion of the benzene sulfonyl group to the sulfonyl chloride functionality.

These steps require careful control of reaction conditions such as temperature, pressure, and reagent stoichiometry.

Preparation of the 2-Methylpropane-2-sulfonyl Substituent on Benzene

A relevant synthetic approach is adapted from the preparation of related sulfonyl compounds such as 4-methylsulfonyl toluene derivatives, which share mechanistic similarities.

Method Summary:

  • Starting from 4-toluene sulfonyl chloride, reduction with sodium sulfite in an alkaline aqueous medium generates sodium 4-methyl benzene sulfinate.
  • This intermediate undergoes methylation with methyl chloride under pressure and elevated temperature to yield the desired methylsulfonyl derivative.
  • The process is typically carried out in an autoclave with controlled stirring, temperature (40–90 °C), and pressure (2.6–3.0 MPa).
  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Post-reaction, the mixture is cooled, filtered, and recrystallized to isolate the product with improved yield and purity.

Key Parameters:

Step Conditions Notes
Sodium sulfite reduction 40–90 °C, pH 7.5–9.0, 1.5–2.5 h Molar ratio S-WAT:4-toluene sulfonyl chloride = 1–1.6:1
Methylation with methyl chloride 50–90 °C, 2.6–3.0 MPa, 3.5–4.5 h Molar ratio methyl chloride:4-toluene sulfonyl chloride = 1–3.5:1 (optimal ~3:1)

This method simplifies production by converting chlorosulfonyl groups to methylsulfonyl in a one-pot manner, reducing material transfer losses and improving yield.

Conversion to Sulfonyl Chloride

The sulfonyl chloride moiety on the benzene ring can be introduced or regenerated by chlorination of sulfonic acid or sulfonate intermediates. Common methods involve:

  • Reaction of substituted benzene sulfonic acids or sulfonates with chlorinating agents such as sulfuryl chloride (SO2Cl2) or chlorosulfonic acid (ClSO3H).
  • Alternatively, sulfonyl chlorides can be synthesized from arenediazonium salts via radical pathways mediated by sulfur dioxide and hydrogen chloride under photochemical or catalytic conditions.

Notable Methodologies:

Method Conditions Advantages References
Reaction of substituted benzene with chlorosulfonic acid Halogenated aliphatic solvent, presence of alkali metal or ammonium salts, 2.5–4.0 mol ClSO3H per mol benzene, moderate temperature High yield, anhydrous product achievable, scalable
Sulfonyl chloride synthesis from arenediazonium salts In situ generated SO2 and HCl, visible light irradiation, room temperature, heterogeneous catalyst Mild conditions, high functional group tolerance, environmentally friendly
Diazonium salt reaction with sulfur oxychloride Ice bath (0–5 °C), slow addition of SOCl2, controlled stirring Avoids SO2 waste, higher yield, reduced pollution

These methods enable the introduction of sulfonyl chloride groups onto benzene rings bearing electron-withdrawing substituents, which is relevant for the target compound.

Detailed Research Findings and Data

Example: Preparation of 4-Methylsulfonyl Toluene (Analogous Step)

Parameter Value/Range Comments
Reaction temperature (reduction) 60–90 °C Optimal at ~75–80 °C
Reaction time (reduction) 1.5–2.5 hours TLC monitoring ensures completion
Molar ratios (S-WAT:substrate) 1–1.6:1 Influences yield and purity
Methyl chloride pressure 2.6–3.0 MPa Maintained during methylation
Methyl chloride molar ratio 2–3.5:1 (substrate basis) Optimal ~3:1 for complete methylation
Reaction time (methylation) 3.5–4.5 hours Monitored by TLC
Yield ~30% (water yield ratio) Post filtration and recrystallization

The process involves recycling of methyl chloride gas for efficiency and environmental considerations.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Conditions Outcome/Notes
Sulfonyl group introduction Reduction of 4-toluene sulfonyl chloride with sodium sulfite, followed by methylation with methyl chloride 40–90 °C, 2.6–3.0 MPa, pH 7.5–9.0 Formation of 4-methylsulfonyl intermediate
Sulfonyl chloride formation Reaction of substituted benzene sulfonic acid with chlorosulfonic acid in halogenated solvent 2.5–4.0 mol ClSO3H/mol benzene, moderate temperature High yield, anhydrous sulfonyl chloride
Alternative sulfonyl chloride synthesis Arenediazonium salt reaction with SO2 and HCl under visible light catalysis Room temperature, heterogeneous catalyst Mild, environmentally friendly, high functional group tolerance
Diazonium salt and SOCl2 reaction Controlled addition of SOCl2 to diazonium salt at 0–5 °C Ice bath, slow addition, stirring Avoids SO2 waste, improved yield

Notes on Practical Considerations

  • Reaction Monitoring: Thin-layer chromatography (TLC) is essential to track conversion and avoid overreaction or side products.
  • Temperature Control: Low temperatures (0–5 °C) are critical during diazonium salt formation and chlorination to prevent decomposition.
  • Pressure Control: Methylation reactions under pressure (up to 3 MPa) improve methyl chloride solubility and reaction rates.
  • Environmental Impact: Recycling of gases (e.g., methyl chloride) and minimizing SO2 release are important for sustainable synthesis.
  • Purification: Filtration, recrystallization, and washing steps are necessary to obtain high-purity sulfonyl chloride products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Electronic Effects

The tert-butyl sulfonyl substituent in 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride introduces significant steric hindrance compared to other sulfonyl chlorides:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Reactivity Features
This compound tert-Butyl sulfonyl Not explicitly provided High steric hindrance; reduced electrophilicity at sulfonyl chloride
4-Chlorobenzene-1-sulfonyl chloride Chloro 211.06 Electron-withdrawing group enhances electrophilicity; higher reactivity with amines (yield ~85%)
4-tert-Butylbenzene-1-sulfonyl chloride tert-Butyl 230.72 Steric bulk reduces reaction rates in nucleophilic substitutions
4-(Trifluoromethyl)benzene-1-sulfonyl chloride Trifluoromethyl 228.62 Strong electron-withdrawing effect; increased stability under acidic conditions

Key Observations :

  • The tert-butyl sulfonyl group in the target compound likely reduces reactivity in nucleophilic substitutions compared to chloro- or trifluoromethyl-substituted analogs due to steric shielding of the sulfonyl chloride moiety .
  • Electron-withdrawing substituents (e.g., Cl, CF₃) increase the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols .

Thermal and Chemical Stability

  • Compounds with bulky substituents (e.g., tert-butyl sulfonyl) exhibit improved thermal stability, making them suitable for high-temperature reactions .
  • Sulfonyl chlorides with electron-withdrawing groups (e.g., Cl, CF₃) are more prone to hydrolysis but offer faster reaction kinetics in aqueous-organic biphasic systems .

Biological Activity

Overview

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C10H13ClO4S2 and a molecular weight of 296.8 g/mol. Its synthesis typically involves the reaction of 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonic acid with thionyl chloride (SOCl2), resulting in a versatile reagent used in organic synthesis and biological evaluations.

The primary mechanism of action for this compound is based on its ability to form sulfonyl chloride intermediates, which can react with various nucleophiles. This reactivity allows for the formation of sulfonamides or sulfonate esters, depending on the nucleophile involved. The compound's biological activity may arise from its interactions with specific molecular targets within biological systems, particularly in antimicrobial applications.

Biological Activity

While specific biological activities for this compound are not extensively documented, compounds containing sulfonyl chloride functionalities are often researched for their potential antimicrobial and antitumor properties. The following table summarizes relevant findings regarding the biological activity of similar compounds and their derivatives.

Compound NameActivity TypeMIC (µg/mL)Reference
N-(2-hydroxyphenyl)-4-methyl benzenesulfonamideAntibacterial against E. coli100
Chitosan derivatives with quaternary ammoniumAntibacterial16
Sulfonamide derivatives (various)Antibacterial50 - 150
4-(Trifluoromethyl)benzene-1-sulfonyl chlorideNucleophilic substitutionNot specified

Research Findings

Recent studies have highlighted the reactivity and potential applications of sulfonyl chlorides, including:

Case Studies

A notable case study involved the synthesis of various sulfonamide derivatives from sulfonyl chlorides, where researchers evaluated their antibacterial activities using Minimum Inhibitory Concentration (MIC) tests. The findings indicated that structural modifications significantly influenced the antimicrobial properties, suggesting that similar approaches could be applied to explore the biological activity of this compound .

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride, and how are key functional groups identified?

Methodological Answer:

  • IR Spectroscopy : The sulfonyl chloride group (-SO2_2Cl) exhibits a characteristic stretching vibration at ~1200–1250 cm1^{-1} (asymmetric S=O) and ~1350–1400 cm1^{-1} (symmetric S=O). The tert-butylsulfonyl group (-SO2_2C(CH3_3)3_3) shows C-S stretching near 700–750 cm1^{-1} and C-H bending of the tert-butyl group at ~1370–1390 cm1^{-1} .
  • 1^1H NMR : Aromatic protons appear as doublets in the δ 7.5–8.5 ppm range (para-substituted benzene), while the tert-butyl group’s methyl protons resonate as a singlet at δ 1.3–1.5 ppm due to equivalent protons .
  • Mass Spectrometry : Molecular ion peaks [M]+^+ and fragment ions corresponding to loss of Cl (m/z −35) or SO2_2 (m/z −64) confirm the structure.

Basic: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:
A two-step synthesis is typical:

Sulfonation : React 4-substituted benzene derivatives with chlorosulfonic acid (ClSO3_3H) to introduce the sulfonyl chloride group.

tert-Butylsulfonyl Group Introduction : Use tert-butylsulfonyl chloride (or tert-butyl disulfide) under Friedel-Crafts conditions to functionalize the aromatic ring.

  • Key Considerations : Control reaction temperature (<0°C) to avoid over-sulfonation and use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Advanced: How does the steric bulk of the tert-butylsulfonyl group influence nucleophilic substitution reactions of this compound?

Methodological Answer:
The tert-butyl group’s steric hindrance reduces reactivity in SN2^2 mechanisms but stabilizes intermediates in SN1^1 pathways. For example:

  • In reactions with amines, slower kinetics are observed compared to less bulky analogs (e.g., methylsulfonyl derivatives).
  • Experimental Design : Compare reaction rates with varying nucleophiles (e.g., primary vs. tertiary amines) under controlled conditions (solvent polarity, temperature). Contrast with trifluoromethyl analogs (higher electron-withdrawing effects but lower steric bulk) .

Advanced: How can contradictions in reaction yields under varying catalytic conditions be resolved?

Methodological Answer:
Contradictions may arise from competing side reactions (e.g., hydrolysis, dimerization). Strategies include:

  • Control Experiments : Monitor reaction progress via TLC or HPLC to identify intermediates or byproducts.
  • Catalyst Screening : Test Grubbs catalysts (for metathesis) or palladium complexes (for cross-coupling) to optimize selectivity. Reference AI-driven optimization methods, as seen in ROMP studies for similar sulfonyl chlorides .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of the bulky sulfonyl chloride, while non-polar solvents may reduce hydrolysis .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (irritating to respiratory tract).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (causes severe burns).
  • Storage : Store in airtight containers under inert gas (N2_2) at −20°C to prevent moisture-induced hydrolysis .

Advanced: How can computational modeling predict the electronic effects of the tert-butylsulfonyl group on stability?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects. Compare with experimental Hammett constants (σp_p) for sulfonyl groups.
  • Stability Studies : Simulate degradation pathways (e.g., hydrolysis) under varying pH conditions. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: What chromatographic methods ensure purity analysis, and how are impurities characterized?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (65:35 v/v, pH 4.6) for baseline separation. Detect impurities at 254 nm (UV-active sulfonyl groups) .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., hydrolyzed sulfonic acid or dimerized species). Quantify using external calibration curves for major impurities (>0.1%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride

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